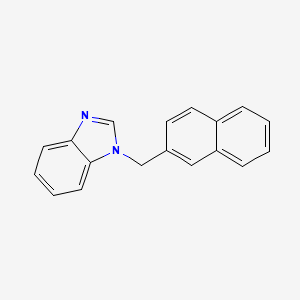

1-(2-naphthylmethyl)-1H-benzimidazole

Description

Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Academic Research

The benzimidazole nucleus, a bicyclic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in the development of new pharmaceutical agents. nih.govdntb.gov.ua Its structural similarity to naturally occurring purine (B94841) nucleosides allows it to readily interact with various biopolymers within living systems, leading to a broad spectrum of biological activities. nih.gov This versatile scaffold is found in numerous FDA-approved drugs and is a focal point of academic research due to its wide-ranging pharmacological potential, which includes antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govresearchgate.netnih.gov The physicochemical attributes of the benzimidazole ring, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively to a diverse array of macromolecules. nih.gov

Rationale for Investigating N-Substituted Benzimidazole Derivatives

The modification of the benzimidazole scaffold, particularly at the nitrogen (N) positions, is a key strategy in drug design and discovery. tsijournals.comnih.gov The process of N-substitution allows for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic profile, potentially enhancing its biological activity, selectivity, and metabolic stability. nih.govmdpi.com Research has shown that the nature of the substituent at the N-1 position can be crucial in determining the compound's therapeutic efficacy and mechanism of action. nih.govmdpi.com

Overview of Research Areas for 1-(2-naphthylmethyl)-1H-benzimidazole

Research on this compound has primarily focused on its synthesis, structural elucidation, and evaluation of its potential biological activities. The synthesis typically involves the reaction of benzimidazole with 2-(chloromethyl)naphthalene (B1583795) or a similar reactive naphthalene (B1677914) derivative. Characterization of the compound is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its molecular structure. While extensive biological data on this specific compound is not widely available in the public domain, related N-substituted benzimidazole derivatives have been investigated for their potential as antimicrobial and anticancer agents. arabjchem.org

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Compound Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C18H14N2 | 258.32 |

| Benzimidazole | C7H6N2 | 118.14 |

| 2-(Naphthalen-1-ylmethyl)-1H-benzimidazole | C18H14N2 | 258.32 |

| 2-Methyl-1H-benzimidazole | C8H8N2 | 132.16 |

Table 2: Spectroscopic Data for a Related Isomer, 2-(naphthalen-1-ylmethyl)-1H-benzimidazole

| Spectroscopic Technique | Data | Reference |

| ¹H-NMR (DMSO-d₆) | δ 4.62 (s, 2H, CH₂), 7.06–8.19 (m, 11H, aromatic), 12.37 (s, 1H, NH) | arabjchem.org |

| IR (KBr) cm⁻¹ | 1528 (C=N), 3302 (N-H) | arabjchem.org |

| EI-MS | 274 (M⁺) - Note: The provided source has a discrepancy in the reported mass. | arabjchem.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(naphthalen-2-ylmethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-6-16-11-14(9-10-15(16)5-1)12-20-13-19-17-7-3-4-8-18(17)20/h1-11,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJWEJKVIMYELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization in Research for 1 2 Naphthylmethyl 1h Benzimidazole

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and bonding arrangements within a molecule. By measuring the absorption or scattering of light corresponding to the molecule's vibrational frequencies, researchers can obtain a unique spectral fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For N-substituted benzimidazoles, the absence of an N-H stretching band is a key diagnostic feature.

In the case of the closely related isomer, 2-(naphthalen-1-ylmethyl)-1H-benzimidazole, the FT-IR spectrum (recorded in KBr) shows a prominent C=N stretching vibration at 1528 cm⁻¹ and a characteristic N-H stretching band at 3302 cm⁻¹ scribd.com. For the target compound, 1-(2-naphthylmethyl)-1H-benzimidazole, the N-H band would be absent due to the substitution on the nitrogen atom of the imidazole (B134444) ring. The spectrum would instead be dominated by vibrations from the benzimidazole (B57391) and naphthalene (B1677914) ring systems, as well as the methylene bridge.

Key expected vibrational bands for this compound are detailed in the table below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Moiety |

| 3100–3000 | Aromatic C-H Stretching | Benzimidazole, Naphthalene |

| 2950–2850 | Aliphatic C-H Stretching (CH₂) | Methylene Bridge |

| 1620–1590 | C=N Stretching | Imidazole Ring |

| 1600–1450 | C=C Aromatic Ring Stretching | Benzimidazole, Naphthalene |

| 1470–1450 | C-N Stretching | Imidazole Ring |

| 1300–1170 | In-plane C-H Bending | Aromatic Rings, Methylene |

| 880–740 | Out-of-plane C-H Bending | Aromatic Rings |

This table presents expected values based on typical ranges for N-alkylated benzimidazoles and data from related compounds.

The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching from the methylene linker would appear between 2950 and 2850 cm⁻¹ researchgate.net. The stretching of the C=N bond within the imidazole ring is anticipated around 1618-1590 cm⁻¹ researchgate.net. The region from 1600 to 1450 cm⁻¹ will contain multiple overlapping bands from the C=C stretching vibrations of both the benzimidazole and naphthalene aromatic systems.

Studies on benzimidazole and its derivatives have pinpointed characteristic Raman bands around 1015, 1265, and 1595 cm⁻¹ researchgate.net. The band near 1595 cm⁻¹ is typically assigned to the C=C stretching vibrations within the fused benzene (B151609) ring researchgate.net. Raman spectroscopy is an effective tool for confirming the formation of benzimidazole-based complexes, as changes in peak intensity and the appearance of new peaks can indicate new bond formation nih.gov. For this compound, strong Raman signals would be expected from the symmetric vibrations of the naphthalene ring system, which are often prominent in Raman spectra.

| Expected Frequency (cm⁻¹) | Tentative Vibrational Assignment | Moiety |

| ~1595 | C=C Stretching | Benzimidazole Ring |

| ~1380 | Naphthalene Ring Vibration | Naphthalene |

| ~1265 | In-plane C-H Bending / Ring Vibration | Benzimidazole Ring |

| ~1015 | Ring Breathing Mode | Benzimidazole Ring |

| ~780 | C-H Out-of-plane Bending | Benzimidazole Ring |

This table presents expected vibrational modes based on general data for benzimidazole derivatives. researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In the spectrum of the related compound 2-(naphthalen-1-ylmethyl)-1H-benzimidazole, recorded in DMSO-d₆, the following key signals were observed: a singlet for the methylene (CH₂) protons at 4.62 ppm, a broad multiplet for the 11 aromatic protons between 7.06 and 8.19 ppm, and a singlet for the N-H proton at 12.37 ppm scribd.com.

For this compound, the N-H signal would be absent. The methylene protons (CH₂) linking the naphthalene and benzimidazole rings would appear as a characteristic singlet, likely in the range of 5.0-5.5 ppm. The aromatic region of the spectrum would be complex, containing signals for the 11 aromatic protons from both the benzimidazole (4H) and naphthalene (7H) rings. The proton on the C2 position of the benzimidazole ring is expected to be the most downfield of the benzimidazole protons, appearing as a singlet.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

| H-2 (Benzimidazole) | ~8.2 - 8.5 | Singlet |

| Aromatic-H (Naphthalene) | ~7.2 - 8.2 | Multiplet |

| Aromatic-H (Benzimidazole) | ~7.0 - 7.8 | Multiplet |

| CH₂ (Methylene Bridge) | ~5.0 - 5.5 | Singlet |

This table presents predicted chemical shifts based on data from analogous structures. scribd.comrsc.org

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

While specific ¹³C NMR data for this compound is not available, expected chemical shifts can be predicted based on data from other N-substituted benzimidazoles mdpi.com. The carbon atom at the 2-position (C2) of the benzimidazole ring is typically the most deshielded among the heterocyclic carbons. The carbons of the methylene bridge are expected in the aliphatic region, while the numerous aromatic carbons of the benzimidazole and naphthalene rings will appear in the downfield region.

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| C2 (Benzimidazole) | 142-145 |

| C3a/C7a (Benzimidazole) | 133-144 |

| Aromatic C (Naphthalene) | 124-135 |

| C4/C7 (Benzimidazole) | 110-120 |

| C5/C6 (Benzimidazole) | 120-125 |

| CH₂ (Methylene Bridge) | 48-52 |

This table presents predicted chemical shift ranges based on published data for various N-substituted benzimidazoles. mdpi.comclockss.org

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of complex ¹H and ¹³C NMR spectra. Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are used to establish direct one-bond correlations between protons and the carbon atoms they are attached to ugm.ac.idmdpi.com. This would allow for the definitive assignment of each protonated carbon in the benzimidazole and naphthalene rings, as well as the methylene bridge.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the multiplicity of carbon signals, distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would be particularly useful for confirming the signal of the CH₂ methylene bridge.

Further structural information can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular structure and assign quaternary carbons ugm.ac.id.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

The photophysical properties of this compound, also referred to as N-(beta-naphthyl)-benzimidazole (β-NABI), have been investigated to understand its electronic transitions and fluorescence behavior. nih.gov UV-Vis absorption spectroscopy reveals the wavelengths of light absorbed by the molecule, corresponding to the energy required to promote electrons to higher energy orbitals. Fluorescence spectroscopy provides insight into the emission of light as excited electrons return to their ground state.

Research on N-substituted benzimidazoles indicates that the absorption and emission characteristics are influenced by the nature of the substituent and the polarity of the solvent. nih.gov Studies on N-(beta-naphthyl)-benzimidazole show that it exhibits intramolecular charge transfer (ICT) fluorescence in polar solvents. nih.gov The absorption spectra are characterized by bands corresponding to π-π* transitions within the aromatic systems of the benzimidazole and naphthalene rings. The fluorescence emission is sensitive to the surrounding environment, a common feature for molecules with ICT character. nih.govresearchgate.net

| Spectroscopic Data | Wavelength (nm) | Solvent |

| Absorption Maximum (λabs) | Not explicitly detailed in searched sources | Various |

| Fluorescence Maximum (λem) | Exhibits intramolecular charge transfer fluorescence | Polar Solvents |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular formula for the compound is C₁₈H₁₄N₂, corresponding to a monoisotopic mass of approximately 258.12 Da.

In electron impact mass spectrometry (EI-MS), the fragmentation of N-substituted benzimidazoles follows predictable pathways. scispace.com The most common fragmentation pattern for compounds like this compound involves the cleavage of the C-N bond between the methylene bridge and the benzimidazole nitrogen atom. scispace.com This fragmentation would be expected to produce two primary, stable ions: the naphthylmethyl cation and the benzimidazole radical. The naphthylmethyl cation is particularly stable due to its ability to rearrange into a tropylium-like ion, typically appearing at an m/z of 141. The benzimidazole portion would likely be detected as a fragment with m/z 117. scispace.comraco.cat

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | Molecular Ion | 258 |

| [C₁₁H₉]⁺ | Naphthylmethyl cation | 141 |

| [C₇H₅N₂]∙ | Benzimidazole radical | 117 |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structures of many benzimidazole derivatives, including the isomeric 2-(1-naphthylmethyl)-1H-benzimidazole and various N-benzyl-benzimidazoles, have been reported, specific single-crystal XRD data for this compound was not found in the reviewed scientific literature. Analysis of related structures suggests that the crystal packing would likely be stabilized by intermolecular forces such as π-π stacking between the aromatic rings and potential C-H···π interactions.

Electron Microscopy and Elemental Analysis (e.g., SEM-EDX, Microanalysis)

Elemental analysis and electron microscopy serve complementary roles in the characterization of a chemical compound.

Elemental Microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound (C₁₈H₁₄N₂), the theoretical elemental composition can be calculated. Experimental values that are within ±0.4% of the theoretical values are typically considered confirmation of the compound's purity and elemental composition. nih.gov

| Element | Molecular Formula | Theoretical % |

| Carbon (C) | C₁₈H₁₄N₂ | 83.69% |

| Hydrogen (H) | C₁₈H₁₄N₂ | 5.46% |

| Nitrogen (N) | C₁₈H₁₄N₂ | 10.84% |

Scanning Electron Microscopy (SEM) combined with Energy-Dispersive X-ray Spectroscopy (EDX) is used to analyze the surface morphology and elemental composition of solid materials. However, these techniques are not typically employed for the routine characterization of a pure, crystalline organic compound like this compound. SEM-EDX is more commonly applied to study materials science samples, composites, or to investigate the distribution of elements in a heterogeneous sample, rather than confirming the structure of a bulk chemical.

Comprehensive Computational Analysis of this compound Not Available in Published Literature

Following a thorough and exhaustive search of scientific literature and chemical databases, a detailed computational and theoretical investigation for the specific chemical compound This compound , as requested, could not be found. While extensive research exists on the computational analysis of the broader benzimidazole class of compounds, public domain literature does not appear to contain specific studies that provide the data required to populate the detailed outline for this particular molecule.

Computational studies utilizing Density Functional Theory (DFT) are commonly employed to understand the molecular properties of benzimidazole derivatives. These studies typically include:

Optimized Geometrical Structure Determination: Calculating the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: Determining the energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital to understand chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer and hyperconjugative interactions that contribute to molecular stability.

Fukui Functions, Electron Localization Function (ELF), and Local Orbital Locator (LOL): Advanced analyses that provide deeper insights into local reactivity and the nature of chemical bonds.

Numerous papers detail these exact analyses for various substituted benzimidazoles, such as 1,2-disubstituted benzimidazoles and N-alkylated derivatives. nih.govnih.govbiointerfaceresearch.commdpi.com These studies confirm the methodologies are well-established for this class of molecules. However, without a specific publication focusing on this compound, providing scientifically accurate data for its optimized geometry, electronic structure, and reactivity descriptors is not possible.

Therefore, the generation of an article with the requested specific data tables and detailed research findings for each specified subsection cannot be fulfilled at this time.

Computational and Theoretical Investigations of 1 2 Naphthylmethyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis

Atomic Charge Distribution (e.g., Mulliken Charges)

The distribution of electron density within a molecule is fundamental to understanding its reactivity, polarity, and intermolecular interactions. Atomic charge calculations assign partial charges to each atom, providing a simplified model of the electronic landscape.

Mulliken population analysis is a common method for calculating atomic charges based on the linear combination of atomic orbitals (LCAO) molecular orbital theory. niscpr.res.inresearchgate.net This method partitions the total electron population among the atoms in the molecule. researchgate.net The calculation involves the density matrix and the overlap matrix of the basis functions. niscpr.res.in It is a computationally straightforward approach, though the resulting charges can be sensitive to the choice of the basis set used in the calculation. niscpr.res.in

For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional, are employed to compute Mulliken atomic charges. niscpr.res.inirjweb.com These calculations reveal how substituents on the benzimidazole core influence the charge distribution. Generally, electronegative atoms like nitrogen carry negative charges, while hydrogen atoms tend to have positive charges. niscpr.res.inirjweb.com In a molecule like 1-(2-naphthylmethyl)-1H-benzimidazole, one would expect the nitrogen atoms of the imidazole (B134444) ring to be regions of high electron density (negative charge). The carbon atoms will exhibit a range of charges depending on their bonding environment within the benzimidazole and naphthyl rings. researchgate.net This charge distribution is crucial for understanding the molecule's dipole moment, molecular electrostatic potential (MEP), and sites susceptible to electrophilic or nucleophilic attack. irjweb.com

Table 1: Illustrative Mulliken Atomic Charges for a Benzimidazole Derivative (Note: This table is an example based on related compounds and does not represent actual data for this compound.)

| Atom | Charge (a.u.) |

| N1 (imidazole) | -0.45 |

| C2 (imidazole) | 0.30 |

| N3 (imidazole) | -0.48 |

| C4 (benzene) | -0.20 |

| C5 (benzene) | -0.15 |

| C(methylene) | 0.10 |

| H(N-H) | 0.35 |

Prediction and Correlation with Experimental Spectroscopic Data

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete characterization of the molecule.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net DFT calculations are highly effective at predicting these vibrational frequencies. nih.gov The process begins with optimizing the molecule's geometry to find its lowest energy structure. nih.gov Then, the vibrational frequencies are calculated, which correspond to the normal modes of vibration. ethz.ch

For complex molecules like benzimidazole derivatives, a detailed assignment of the numerous vibrational modes can be challenging to perform based on experimental data alone. nih.gov Theoretical calculations provide a full set of vibrational frequencies and their corresponding intensities (IR) and scattering activities (Raman). scirp.org To improve the agreement between calculated and experimental frequencies, which can be affected by factors like anharmonicity and the computational model, a scaling factor is often applied to the computed values. nih.gov The Potential Energy Distribution (PED) analysis is also used to characterize the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode. mdpi.com

In this compound, one would expect to see characteristic vibrational modes for the C-H stretching of the aromatic rings, C=N and C=C stretching within the benzimidazole and naphthyl systems, and various in-plane and out-of-plane bending modes. researchgate.netmdpi.com

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Benzimidazole Derivative (Note: This table is an example based on related compounds and does not represent actual data for this compound.)

| Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| N-H Stretch | 3350 | 3345 | - |

| Aromatic C-H Stretch | 3060 | 3058 | 3062 |

| C=N Stretch | 1615 | 1618 | 1620 |

| C=C Aromatic Stretch | 1590 | 1592 | 1595 |

| CH₂ Bend | 1450 | 1455 | 1452 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts (δ). nih.govnih.gov This method, typically employed within a DFT framework (e.g., B3LYP), calculates the isotropic magnetic shielding tensors for each nucleus. scirp.orgnih.gov The chemical shifts are then obtained by referencing these values to a standard, such as Tetramethylsilane (TMS). mdpi.com

Computational predictions of ¹H and ¹³C NMR chemical shifts for benzimidazole derivatives have shown excellent correlation with experimental data. mdpi.comnih.gov These calculations help to unambiguously assign signals, which can be particularly useful in complex regions of the spectrum or for distinguishing between isomers. mdpi.com The accuracy of the prediction can be influenced by the choice of basis set and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.gov For this compound, GIAO calculations would predict the chemical shifts for all unique hydrogen and carbon atoms, reflecting the electronic environment of the naphthyl, methylene, and benzimidazole moieties.

Table 3: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Benzimidazole Derivative (Note: This table is an example based on related compounds and does not represent actual data for this compound.)

| Carbon Atom | Calculated δ (ppm) (GIAO/B3LYP) | Experimental δ (ppm) |

| C2 (imidazole) | 151.5 | 152.1 |

| C7a (bridgehead) | 143.0 | 143.5 |

| C3a (bridgehead) | 135.8 | 136.2 |

| C5/C6 (benzene) | 122.5 | 122.9 |

| C4/C7 (benzene) | 115.0 | 114.8 |

| C(methylene) | 48.2 | 48.9 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of medium to large-sized molecules. researchgate.netnih.gov TD-DFT calculations yield the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). nih.gov

These calculations can identify the specific molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For benzimidazole derivatives, the UV-Vis spectra typically show π→π* transitions. researchgate.net

The solvent environment can significantly influence UV-Vis absorption spectra, causing shifts in the absorption maxima (solvatochromism). nih.gov Computational models like the Polarizable Continuum Model (PCM) can simulate these solvent effects by treating the solvent as a continuous dielectric medium, allowing for the prediction of spectra in different solvents. nih.govresearchgate.net For this compound, TD-DFT calculations would help assign the absorption bands observed experimentally and rationalize any observed solvatochromic shifts.

Table 4: Example of Calculated UV-Vis Absorption Maxima for a Benzimidazole Derivative (Note: This table is an example based on related compounds and does not represent actual data for this compound.)

| Solvent | Calculated λₘₐₓ (nm) (TD-DFT/PCM) | Experimental λₘₐₓ (nm) | Major Transition |

| Gas Phase | 270 | N/A | HOMO -> LUMO |

| Cyclohexane | 274 | 275 | HOMO -> LUMO |

| Ethanol | 278 | 279 | HOMO -> LUMO |

| DMSO | 280 | 282 | HOMO -> LUMO |

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule in its ideal gas state. researchgate.net Following a geometry optimization and vibrational frequency calculation, statistical thermodynamics can be applied to compute properties such as standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). chemeo.comnist.gov

These calculations rely on the partition functions for translational, rotational, and vibrational motions. ethz.ch The vibrational frequencies obtained from DFT calculations are crucial for determining the vibrational contribution to these thermodynamic functions. ethz.ch While experimental data for the parent 1H-benzimidazole's enthalpy of formation and heat capacity are available, such data is often scarce for more complex derivatives. chemeo.com Computational chemistry offers a viable route to estimate these important thermodynamic parameters for molecules like this compound, which are essential for understanding chemical equilibria and reaction energetics. researchgate.net

Table 5: Calculated Thermodynamic Properties for 1H-Benzimidazole at 298.15 K (Note: This table is based on data for the parent compound and serves as an example of the properties that can be calculated.)

| Property | Value | Units |

| Enthalpy of Formation (ΔfH°gas) | 198.0 ± 4.0 | kJ/mol |

| Standard Entropy (S°) | 330.13 | J/mol·K |

| Heat Capacity (Cp) | 128.84 | J/mol·K |

Non-Linear Optical (NLO) Properties Prediction (e.g., First-Order Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. nih.gov The NLO response of a molecule is determined by its hyperpolarizabilities. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. nih.govbiointerfaceresearch.com

Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. nih.govbiointerfaceresearch.com Calculations can determine the components of the polarizability (α) and the first-order hyperpolarizability (β) tensors. nih.gov Molecules with large π-conjugated systems and significant intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups tend to exhibit large β values. biointerfaceresearch.com Benzimidazole derivatives have been investigated as potential NLO materials due to the versatility of the imidazole ring in creating such donor-acceptor systems. biointerfaceresearch.com

For this compound, DFT calculations could predict its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The results would indicate its potential as an NLO material, often benchmarked against a standard like urea. nih.govnih.gov

Table 6: Example of Calculated NLO Properties for a Benzimidazole Derivative (Note: This table is an example based on related compounds and does not represent actual data for this compound.)

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 4.15 | D |

| Mean Polarizability (<α>) | 4.20 x 10⁻²³ | esu |

| First Hyperpolarizability (β_tot) | 15.5 x 10⁻³⁰ | esu |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information on the binding mode and affinity.

Prediction of Ligand-Protein Binding Modes and Affinities

While specific molecular docking studies for this compound are not extensively available in the public domain, valuable insights can be drawn from studies on its close structural isomer, 2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole. In a study investigating a series of naphthyl-substituted benzimidazole derivatives, molecular docking was performed to understand their interactions with E. coli topoisomerase I. researchgate.net The docking results for these compounds, including the naphthylmethyl-benzimidazole analog, revealed strong interactions with important active site residues of the enzyme. researchgate.net

The binding affinity, often expressed as a docking score in kcal/mol, is a key metric obtained from these studies. For instance, in broader studies on benzimidazole derivatives, docking scores against various protein targets have been reported. For example, some benzimidazole derivatives have shown binding energies ranging from -7.11 Kcal/mol to -8.50 Kcal/mol against beta-tubulin. In another study focusing on antibacterial agents, certain benzimidazole compounds exhibited favorable docking scores against DNA gyrase and topoisomerase II. researchgate.net These findings suggest that the this compound scaffold is likely to form stable complexes with various biological targets.

Table 1: Representative Binding Affinities of Benzimidazole Derivatives Against Various Protein Targets This table presents data from studies on various benzimidazole derivatives to illustrate the range of binding affinities observed for this class of compounds, as specific data for this compound is not available.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | Beta-tubulin | -7.11 to -8.50 | General finding |

| Benzimidazole Derivatives | Topoisomerase II | Not specified | researchgate.net |

| Benzimidazole Derivatives | DNA Gyrase | Not specified | researchgate.net |

| Naphthyl-substituted Benzimidazoles | E. coli Topoisomerase I | Not specified | researchgate.net |

Elucidation of Molecular Interaction Mechanisms with Biological Targets

Molecular docking not only predicts binding affinity but also elucidates the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For naphthyl-substituted benzimidazoles, studies have shown strong interactions with key amino acid residues in the active site of bacterial topoisomerase I. researchgate.net The naphthalene (B1677914) moiety, being a large hydrophobic group, is likely to engage in significant hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket of a target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Correlation of Molecular Descriptors with Biological Activities

QSAR models are built by correlating molecular descriptors with the observed biological activities of a series of compounds. These descriptors are numerical values that represent various aspects of a molecule's structure and properties. For antimicrobial benzimidazole derivatives, several classes of descriptors have been found to be important. nih.govnih.govijpsr.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzimidazole Derivatives This table lists descriptors commonly found to be significant in QSAR models of antimicrobial benzimidazoles.

| Descriptor Class | Specific Descriptors | Description | Potential Influence on Activity |

|---|---|---|---|

| Topological | Balaban J index, Third-order molecular connectivity index (3χ) | Describe the branching and connectivity of the molecular skeleton. | Can relate to the size, shape, and accessibility of the molecule to the target site. researchgate.net |

| Electronic | HOMO/LUMO energies, Dipole moment | Describe the electronic distribution and reactivity of the molecule. | Important for electrostatic and orbital-based interactions with the target. researchgate.net |

| Physicochemical | ClogP (lipophilicity), Topological Polar Surface Area (TPSA) | Describe the molecule's solubility and membrane permeability. | Crucial for reaching the target site within a biological system. nih.govijpsr.com |

| Steric | Molar refractivity, Kier's shape indices | Describe the volume and shape of the molecule. | Important for the steric fit of the molecule into the binding pocket. |

For a hypothetical QSAR model of this compound and its derivatives, it is anticipated that descriptors related to hydrophobicity (due to the naphthalene ring) and electronic properties (from the benzimidazole nucleus) would be significant in correlating with their biological activity.

Predictive Modeling for Derivatives

A validated QSAR model can be used to predict the biological activity of new, yet-to-be-synthesized derivatives. This predictive power is a key advantage of QSAR in drug discovery, as it allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

For example, a multiple linear regression (MLR) QSAR model takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀, c₁, c₂... are regression coefficients and D₁, D₂... are the values of the molecular descriptors for a given compound. By calculating the descriptors for a novel derivative of this compound, its biological activity can be predicted using this equation. This approach allows for the rational design of derivatives with potentially enhanced activity by modifying the chemical structure to optimize the key molecular descriptors identified in the QSAR model. For instance, if a QSAR model for antifungal benzimidazoles indicates that lower lipophilicity and a higher number of hydrogen bond donors increase activity, derivatives of this compound could be designed with these features in mind. pnrjournal.compnrjournal.com

Structure Activity Relationship Sar Studies of 1 2 Naphthylmethyl 1h Benzimidazole Derivatives

Influence of Substituent Position and Nature on the Benzimidazole (B57391) Nucleus

The benzimidazole nucleus is a versatile scaffold in medicinal chemistry, and the biological activity of its derivatives is highly dependent on the position and chemical nature of its substituents. Research has consistently shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly impact the pharmacological profile of the resulting compounds. The physicochemical properties of these substituents, such as their ability to donate or accept hydrogen bonds, their lipophilicity, and their electronic character, play a crucial role in the molecule's ability to interact with biological macromolecules like enzymes and receptors.

Role of the Naphthylmethyl Moiety at N1 Position

The substituent at the N1 position of the benzimidazole ring is a key determinant of the molecule's biological activity. The introduction of a bulky and lipophilic group, such as the 2-naphthylmethyl moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This group can engage in hydrophobic and π-π stacking interactions with biological targets, thereby enhancing binding affinity and potency.

While direct SAR studies on a series of N1-naphthylmethyl benzimidazoles with varied substitutions at other positions are specific, the general importance of the N1 substituent is well-established. For example, in a series of naphthalene-substituted benzimidazoles, the point of attachment of the naphthalene (B1677914) ring to the benzimidazole core was found to be a critical factor for cytotoxic activity. Derivatives where the naphthalene was attached at the C2 position of the benzimidazole showed that the substitution pattern on the naphthalene ring itself could influence biological outcomes, suggesting that the spatial orientation and electronic nature of the entire naphthyl component are vital for its interaction with target molecules. acgpubs.org Specifically, β-benzimidazolyl substituted naphthalene derivatives demonstrated increased antiproliferative activity and selectivity toward the HepG2 cancer cell line compared to their α-substituted counterparts. acgpubs.org This highlights the sensitivity of the biological system to the precise geometry of the naphthyl-benzimidazole linkage.

Impact of Substitutions at C2, C5, and C6 Positions

The C2, C5, and C6 positions of the benzimidazole ring are common sites for chemical modification aimed at enhancing biological activity. The substituent at the C2 position is particularly influential, often playing a direct role in the molecule's mechanism of action.

In a study focused on naphthalene-substituted benzimidazoles, a series of compounds were synthesized with variations at the C5 and C6 positions to investigate their cytotoxic effects. researchgate.net The findings revealed that these substitutions are critical for modulating the antiproliferative activity of the compounds. For example, a derivative with a single chloro group at the 5-position of the benzimidazole ring (Compound 18) exhibited the most potent and selective cytotoxic activity against the HepG2 (liver cancer) cell line, with an IC50 value of 0.078 µM. acgpubs.org In contrast, a derivative with two chloro groups at the 5 and 6 positions showed decreased cytotoxic effects. researchgate.net This suggests that not only the presence but also the number and position of substituents on the benzimidazole ring are crucial for biological activity.

The following table summarizes the cytotoxic activity of selected 2-(naphthalen-2-yl)-1H-benzo[d]imidazole derivatives with different substituents at the C5 and C6 positions against various cell lines.

| Compound | R1 | R2 | IC50 HepG2 (µM) | IC50 A498 (µM) | IC50 HEK293 (µM) |

|---|---|---|---|---|---|

| 17 | NO2 | H | 0.156 | 0.312 | 5 |

| 18 | Cl | H | 0.078 | 0.156 | 2.5 |

| 19 | Cl | Cl | 0.625 | 1.25 | 10 |

Data sourced from a study on the cytotoxic activity of naphthalene substituted benzimidazole derivatives. researchgate.netacgpubs.org

Electronic and Steric Effects on Biological Activity Modulation

The electronic and steric properties of substituents on the 1-(2-naphthylmethyl)-1H-benzimidazole scaffold are fundamental to their biological activity. Electronic effects, which include the electron-donating or electron-withdrawing nature of a substituent, can influence the electron density distribution within the benzimidazole ring system. This, in turn, can affect the molecule's ability to participate in hydrogen bonding and other electronic interactions with its biological target.

Steric effects, related to the size and shape of the substituents, also play a significant role. Bulky substituents can create steric hindrance, which may either prevent or enhance the binding of the molecule to a target's active site, depending on the site's topology.

Biological Activity Profiling of 1 2 Naphthylmethyl 1h Benzimidazole and Its Derivatives in Vitro and in Silico Studies

Antimicrobial Activity

The emergence of microbial drug resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. nih.gov Benzimidazole (B57391) derivatives have been extensively investigated as a potential source of such agents. nih.gov Their structural similarity to purine (B94841) allows them to interfere with essential bacterial biosynthetic pathways. rdd.edu.iq

Antibacterial Spectrum (e.g., against Staphylococcus aureus, E. coli, Klebsiella spp., MRSA, Pseudomonas aeruginosa)

Derivatives of 1H-benzimidazole have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of various substituents at the N-1 and C-2 positions of the benzimidazole core is a key strategy in developing potent antibacterial compounds. rdd.edu.iqresearchgate.net

Studies have shown that certain N-substituted benzimidazole derivatives exhibit significant inhibitory effects. For instance, a series of N-alkyl-2-substituted-1H-benzimidazole derivatives were evaluated for their activity against E. coli, with some compounds showing minimum inhibitory concentrations (MIC) as low as 2 µg/mL when co-administered with a membrane-disrupting agent. nih.gov This suggests that the benzimidazole scaffold can be effective against Gram-negative bacteria, whose outer membrane often poses a barrier to antibiotics. nih.gov In another study, benzimidazole derivatives displayed notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to the standard drug ciprofloxacin. nih.govscilit.com

The antibacterial efficacy is highly dependent on the specific substitutions. For example, some 2-thiomethyl-benzimidazole derivatives showed good activity against E. coli, S. aureus, and P. aeruginosa. scirp.org Similarly, certain benzimidazole-triazole derivatives displayed broad-spectrum activity, including against E. coli and K. pneumoniae with MIC values of 4 µg/mL and 8 µg/mL, respectively. nih.gov The incorporation of bulky groups at the second position of the benzimidazole nucleus has been noted to play a major role in antibacterial activity. researchgate.net

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives This table presents a summary of findings for various benzimidazole derivatives to illustrate the general antibacterial potential of the scaffold. Data for the specific compound 1-(2-naphthylmethyl)-1H-benzimidazole is not explicitly detailed in the provided sources.

| Compound Class | Bacterial Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| N-alkyl-2-substituted benzimidazoles | E. coli (TolC mutant) | MIC (with colistin) | 2 - >128 µg/mL | nih.gov |

| Benzimidazole-triazole derivatives | E. coli | MIC | 4 µg/mL | nih.gov |

| Benzimidazole-triazole derivatives | K. pneumoniae | MIC | 8 µg/mL | nih.gov |

| Benzimidazole-triazole derivatives | MRSA | MIC | 16 µg/mL | nih.gov |

| N-substituted 6-nitro-1H-benzimidazoles | S. aureus (MRSA) | MIC | 2 - 16 µg/mL | nih.gov |

| N-substituted 6-nitro-1H-benzimidazoles | E. coli | MIC | 2 - 16 µg/mL | nih.gov |

| 2-substituted-1H-benzimidazole | S. aureus | Inhibition Zone | Good activity | rdd.edu.iq |

| 2-substituted-1H-benzimidazole | Klebsiella spp. | Inhibition Zone | Good activity | rdd.edu.iq |

Antifungal Spectrum (e.g., against Candida albicans, Aspergillus niger)

Benzimidazole derivatives are well-established as antifungal agents. sid.ir Their mechanism often involves binding to fungal microtubules, which disrupts hyphal growth and blocks nuclear division. sid.ir Numerous studies have confirmed the efficacy of substituted benzimidazoles against a range of fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus niger. nih.govnih.gov

The antifungal activity is profoundly influenced by the molecular structure, particularly the substituents on the benzimidazole ring. For example, in one study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated the most potent antifungal effects against various Candida species, with MICs ranging from 0.5 to 256 µg/mL. nih.gov This highlights the importance of the N-1 substituent's lipophilicity for antifungal action. Some newly synthesized N-substituted 6-nitro-1H-benzimidazole derivatives also exhibited potent activity against C. albicans and A. niger, with MIC values between 8 and 16 µg/mL, comparable to the standard drug fluconazole. nih.gov

Screening of various benzimidazole libraries has revealed that many derivatives possess potent fungicidal activity, with some showing equivalent or greater potency than amphotericin B. nih.govscilit.com The results indicate that the benzimidazole scaffold is a promising foundation for developing new antifungal drugs. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives This table summarizes findings for various benzimidazole derivatives to illustrate the general antifungal potential of the scaffold. Data for the specific compound this compound is not explicitly detailed in the provided sources.

| Compound Class | Fungal Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| N-substituted 6-nitro-1H-benzimidazoles | Candida albicans | MIC | 8 - 16 µg/mL | nih.gov |

| N-substituted 6-nitro-1H-benzimidazoles | Aspergillus niger | MIC | 8 - 16 µg/mL | nih.gov |

| 1-Nonyl-1H-benzo[d]imidazole | Candida species | MIC | 0.5 - 256 µg/mL | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole | Candida species | MIC | 2 - 256 µg/mL | nih.gov |

| Various 1,2-disubstituted benzimidazoles | Candida albicans | MIC | 50 - 200 mg/mL | nih.gov |

| Various 2,5-disubstituted benzimidazoles | Fungal Strains | MIC | Potent fungicidal activity | nih.govscilit.com |

Investigation of Mechanism of Action (e.g., Metabolic Growth Inhibition, DNA Topoisomerase I Inhibition)

The antimicrobial effects of benzimidazole derivatives are attributed to several mechanisms of action. One of the primary targets is the inhibition of DNA topoisomerases. esisresearch.orgnih.gov These essential enzymes regulate the topological state of DNA during cellular processes like replication and transcription. esisresearch.org Certain benzimidazole derivatives act as topoisomerase "poisons," stabilizing the cleavable complex formed between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. esisresearch.orgesisresearch.org For example, specific bi- and ter-benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerase I. esisresearch.org The presence of electronegative substituents on the benzimidazole structure has been associated with enhanced topoisomerase I poisoning activity. esisresearch.org Some derivatives have been found to be more potent inhibitors of eukaryotic DNA topoisomerase I than the reference drug camptothecin. esisresearch.orgresearchgate.net

Another proposed mechanism involves the disruption of metabolic pathways. Benzimidazoles can act as uncouplers of oxidative phosphorylation by functioning as lipid-soluble proton conductors, which dissipates the transmembrane proton gradient in mitochondria. nih.gov This action disrupts the cell's energy balance, leading to a significant drop in ATP levels and compromising cellular functions. nih.gov Furthermore, some benzimidazole derivatives are known to target dihydrofolate reductase (DHFR), an enzyme crucial for both microbial and cancer cell proliferation, representing another pathway for metabolic growth inhibition. nih.gov

Synergistic Effects with Established Agents

A promising therapeutic strategy to combat drug resistance is the combination of antimicrobial agents that exhibit synergistic effects. Benzimidazole derivatives have been explored for their potential to enhance the efficacy of conventional antibiotics. nih.gov One mechanism for this synergy involves overcoming bacterial defense systems like efflux pumps. nih.gov For instance, the co-administration of certain N-alkyl-2-substituted-1H-benzimidazoles with colistin, a membrane-disrupting antibiotic, was shown to enhance activity against Gram-negative bacteria, suggesting that the benzimidazole compound's access to its intracellular target was improved. nih.gov Molecules that inhibit or disperse bacterial biofilms without being directly bactericidal can work synergistically with traditional antibiotics; the antibiofilm agent renders the bacteria more susceptible to the killing action of the antibiotic. nih.gov This approach suggests that non-microbicidal benzimidazole derivatives could be used in tandem with established drugs to eradicate persistent biofilm-related infections. nih.gov

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in numerous degenerative diseases. innovareacademics.in Antioxidants can mitigate this damage by neutralizing free radicals. innovareacademics.in Benzimidazole derivatives, particularly those containing phenolic groups or other specific substituents, have been investigated for their antioxidant properties. researchgate.netnih.gov

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of benzimidazole derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govnih.gove3s-conferences.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize these stable free radicals. nih.gove3s-conferences.org

Studies on benzimidazole-hydrazone derivatives have shown that the presence and position of hydroxyl groups on the aryl ring are critical for antioxidant capacity. nih.gov For example, a derivative with a second hydroxyl group at the 4-position of the aryl ring showed an eight-fold increase in antioxidant activity in the DPPH assay compared to its 2-hydroxyphenyl analog. nih.gov This demonstrates that structural modifications can significantly tune the radical scavenging potential of the benzimidazole scaffold. The investigation of various substituted benzilic acids also revealed that the presence of chloro, methoxy, and nitro substitutions can enhance both DPPH and ABTS free radical scavenging activity. innovareacademics.in

Table 3: Antioxidant Activity of Selected Benzimidazole Derivatives This table presents representative data for benzimidazole derivatives to illustrate the antioxidant potential of the scaffold. Data for the specific compound this compound is not explicitly detailed in the provided sources.

| Compound Class | Assay | Measurement | Result | Citation |

|---|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole derivatives | DPPH | IC₅₀ | 1.054 - 19.05 µg/ml | researchgate.net |

| N1-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | DPPH | µmolTE/g | Weak to moderate activity | nih.gov |

| N1-(2,4-dihydroxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | DPPH | µmolTE/g | ~8-fold higher than 2-OH analog | nih.gov |

| Various pure compounds (for context) | ABTS | IC₅₀ | 17 compounds more active than in DPPH | nih.gov |

| Macaranga hypoleuca fractions (for context) | ABTS | IC₅₀ | 2.10 µg/mL (ethyl acetate (B1210297) fraction) | e3s-conferences.org |

Inhibition of Lipid Peroxidation (LPO)

Benzimidazole derivatives have been identified as effective inhibitors of lipid peroxidation, a key process in cellular damage initiated by oxidative stress. In vitro studies using rat liver microsomes are commonly employed to assess this activity by measuring the formation of thiobarbituric acid reactive substances (TBARS).

A variety of substituted benzimidazoles have demonstrated significant LPO inhibitory effects. For instance, a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives showed LPO inhibition ranging from 15% to 57% at a concentration of 10⁻³ M. nih.gov The most active compound in this series, featuring a p-bromophenyl substituent at the second position of the benzimidazole ring, achieved 57% inhibition, comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov In another study, certain 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles were synthesized, with one derivative causing an 84% inhibition of lipid peroxidation at 10⁻³ M, outperforming BHT. nih.gov

Substitutions on the benzimidazole core are crucial for activity. A derivative with a p-fluorobenzyl substituent at position 1 demonstrated a potent 83% inhibition of lipid peroxidation, whereas its nonsubstituted counterpart showed 57% inhibition. nih.gov Similarly, benzimidazoles containing a 4-chloro phenyl group at the second position were found to be more effective inhibitors than those with non-substituted phenyl rings. nih.gov Furthermore, N,N'-disubstituted benzimidazole-2-thiones with hydrazide side chains have shown promising antioxidant properties, with IC₅₀ values for LPO inhibition recorded as low as 64 ± 10 µM. researchgate.net

Table 1: Inhibition of Lipid Peroxidation by Selected Benzimidazole Derivatives

| Compound Series/Derivative | Inhibition (%) | Concentration | Reference |

|---|---|---|---|

| 2-(2-Phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | 15-57% | 10-3 M | nih.gov |

| 1-[(4-methylphenylthiocarbamoylhydrazine carbonyl)methyl]-2-phenyl-1H-benzimidazole | 84% | 10-3 M | nih.gov |

| 2-[4-(4-benzylpiperazin-1-ylcarbonyl)phenyl]-1-(p-fluorobenzyl)-1H-benzimidazole | 83% | 10-3 M | nih.gov |

| Butylated Hydroxytoluene (BHT) - Reference | 65% | 10-3 M | nih.govnih.gov |

Hydroxyl Radical Scavenging

Hydroxyl radicals (•OH) are highly reactive oxygen species that can cause widespread damage to biological molecules. The ability of benzimidazole derivatives to scavenge these radicals is a key indicator of their antioxidant potential. Computational and in vitro studies have shown that these compounds can effectively deactivate hydroxyl radicals. nih.gov

Benzimidazole-arylhydrazone hybrids, for example, have been identified as capable of deactivating not only the highly reactive hydroxyl radicals but also alkoxyl and hydroperoxyl radicals. nih.gov The scavenging mechanism often involves hydrogen atom transfer or the formation of a radical adduct. nih.gov Studies on new 1H-benzimidazol-2-yl hydrazones confirmed their ability to react with various free radicals, with 2,3- and 3,4-dihydroxy hydrazone derivatives being the most effective radical scavengers. rsc.orgunl.pt The presence of vicinal hydroxyl groups on a phenyl fragment appears to enhance radical scavenging properties. unl.pt The structural component of the 2-naphthyl group itself, as seen in studies of 2-naphthol, contributes to antioxidant activity, a property that may not be lost upon certain conjugations. nih.gov

Exploration of Antioxidant Mechanisms (e.g., HAT, SPLET, RAF Pathways, Enzyme Inhibition)

The antioxidant activity of benzimidazole derivatives is underpinned by several chemical mechanisms. Density Functional Theory (DFT) calculations and computational studies have been instrumental in elucidating these pathways. rsc.orgunl.pt The primary mechanisms identified are Hydrogen Atom Transfer (HAT), Sequential Proton-Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF). nih.govrsc.org

The preferred mechanism is often dependent on the environment. In nonpolar media, the HAT pathway is favored, while the SPLET mechanism is more likely in polar environments. rsc.org The RAF pathway can occur in both polar and nonpolar media. rsc.org For certain benzimidazole-arylhydrazone hybrids, the most reactive sites for a formal HAT in a nonpolar solvent like benzene (B151609) is the amide N-H group. nih.gov The formation of radical adducts can occur at several positions on the benzimidazole structure. nih.gov

Beyond direct radical scavenging, some benzimidazole derivatives exhibit antioxidant effects through the inhibition of enzymes involved in generating oxidative stress. For instance, some compounds show a slight inhibitory effect on microsomal ethoxyresorufin O-deethylase (EROD) activity. nih.gov

Anti-inflammatory Activity

The benzimidazole scaffold is recognized as a privileged structure in the development of anti-inflammatory agents. nih.gov Derivatives of this compound have been evaluated for their ability to combat inflammation through various in vitro assays and by targeting key inflammatory pathways.

In Vitro Anti-inflammatory Assays (e.g., LPS-Induced Inflammation in Macrophage Cells)

A standard method to evaluate in vitro anti-inflammatory activity involves using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines, such as RAW 264.7. researchgate.net The ability of test compounds to reduce the hallmarks of this induced inflammation is then measured.

Studies have shown that synthesized benzimidazole derivatives can effectively inhibit the secretion of pro-inflammatory cytokines in LPS-stimulated macrophages. researchgate.net Another common in vitro method is the protein denaturation assay, which uses egg albumin. In one such study, a benzimidazole derivative (compound 3f) showed up to 70% inhibition of protein denaturation at a concentration of 40 ppm, compared to 97.20% for the standard drug diclofenac (B195802) sodium at the same concentration. biotech-asia.org

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, TNF-α)

A key aspect of the anti-inflammatory action of benzimidazole derivatives is their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. nih.gov

Benzimidazole-coumarin hybrids have been designed and evaluated as iNOS inhibitors, showing moderate to good inhibition of both NO and iNOS in vitro. nih.gov Similarly, other series of benzimidazole derivatives have demonstrated effective inhibition of LPS-induced secretion of TNF-α and Interleukin-6 (IL-6) in macrophage cells. researchgate.net The inhibition of TNF-α is a significant therapeutic target for a range of inflammatory diseases. mdpi.com In some vascular contexts, TNF-α has been shown to contribute to an imbalance between endothelin-1 (B181129) and nitric oxide, a process that can be modulated by TNF-α inhibitors. nih.gov

Modulation of Enzyme Pathways (e.g., Cyclooxygenase (COX) Inhibition, 5-Lipoxygenase Inhibition)

The arachidonic acid cascade, which involves the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), is a primary target for anti-inflammatory drugs. nih.gov Benzimidazoles perform their anti-inflammatory activity in part by interacting with these enzymes. nih.gov The COX enzyme has two main isoforms, COX-1 and COX-2, with COX-2 being inducible during an inflammatory response. plantarchives.org

Several studies have confirmed that benzimidazole derivatives can inhibit COX and LOX enzymes. researchgate.net Dual inhibitors of COX and 5-LOX are considered promising anti-inflammatory agents because they can suppress the synthesis of both prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net In one study, benzimidazole derivatives were synthesized and tested for their inhibitory activity against 5-LOX, COX-1, and COX-2. researchgate.net A compound containing a pyridine (B92270) ring substituted with an amino group showed particularly potent 5-lipoxygenase inhibition. researchgate.net In silico molecular docking studies have further elucidated the binding interactions between benzimidazole derivatives and the active sites of COX-1 and COX-2, identifying key interactions that explain their inhibitory activity. plantarchives.org Some derivatives show preferential inhibition, with one study finding that its tested compounds strongly inhibited COX-2 but had weak effects on 5-LOX. mdpi.com

Table 2: In Vitro COX & 5-LOX Inhibition by Selected Benzimidazole Derivatives

| Compound/Series | Target Enzyme | Activity/Result | Reference |

|---|---|---|---|

| Benzimidazole derivatives | 5-Lipoxygenase (5-LOX) | Potent inhibition observed, especially with pyridine ring substitution | researchgate.net |

| Benzimidazole derivatives | Cyclooxygenase-1 (COX-1) | Inhibition demonstrated | researchgate.net |

| Benzimidazole derivatives | Cyclooxygenase-2 (COX-2) | Inhibition demonstrated | researchgate.net |

| In silico docked benzimidazoles | COX-1 (PDB: 2OYE) | Good docking score (-9.572 kcal/mol) for ligand BI3 | plantarchives.org |

| In silico docked benzimidazoles | COX-2 (PDB: 4COX) | Good docking score (-9.122 kcal/mol) for ligand BI5 | plantarchives.org |

Receptor Interaction Studies (e.g., TRPV-1, Cannabinoid Receptors, Bradykinin Receptors)

The interaction of benzimidazole derivatives with various receptors has been a subject of scientific inquiry, particularly concerning pain and inflammation pathways. Research has focused on the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in detecting noxious stimuli. researchgate.net A class of TRPV1 antagonists based on a benzo[d]imidazole platform has been designed and characterized. drugbank.com Optimization of this design led to the discovery of mavatrep, a compound that potently antagonized capsaicin-induced Ca²⁺ influx in cells expressing human TRPV1 channels, with an IC₅₀ value of 4.6 nM. drugbank.com

The endocannabinoid system, including cannabinoid receptors (CB₁) and TRPV1, plays a role in regulating neurotransmitter release and modulating pain and inflammation. nih.gov Endocannabinoids like anandamide (B1667382) can activate both CB₁ and TRPV1 receptors. mdpi.com Studies have demonstrated that cannabinoids elicit varied responses at the TRPV1 channel, affecting activation and inactivation kinetics, which appear to be dependent on calcium levels. nih.gov The interplay between CB₁ and TRPV1 is crucial, as they are often co-expressed in neurons and can modulate each other's activity, influencing pain perception and inflammation, particularly in conditions like arthritis. nih.govmdpi.com While direct studies on this compound's interaction with these specific receptors are not extensively detailed in the provided results, the proven activity of other benzimidazole-based compounds as TRPV1 antagonists suggests a potential area for future investigation for this specific derivative. drugbank.com

Anthelmintic Activity (e.g., In Vitro against Trichinella spiralis, Haemonchus contortus, Pheretima posthuma)

Benzimidazole derivatives are cornerstone compounds in anthelmintic therapy. researchgate.net In vitro studies have confirmed the efficacy of this chemical class against various parasitic helminths. For instance, a 2-(trifluoromethyl)-1H-benzimidazole derivative demonstrated significant in vitro activity against Trichinella spiralis muscle larvae (ML). nih.gov Further investigation revealed that this compound induced substantial ultrastructural damage to the parasite's cuticle, hypodermis, and midgut, and altered the expression of proteins crucial for energy metabolism and cytoskeletal structure. nih.gov

Similarly, the anthelmintic potential of novel benzimidazole derivatives has been evaluated against Haemonchus contortus, a major gastrointestinal nematode in livestock. nih.gov In a comparative study of in vitro screening assays, several new 1,2,5-tri-substituted benzimidazole derivatives were tested. While none significantly affected the motility of the exsheathed third-stage larvae (xL3), one derivative did impair the development of xL3 to the L4 stage. nih.gov Notably, five of the new compounds demonstrated activity against the adult stage of H. contortus, with two showing even greater inhibition of motility than the reference drug, albendazole. nih.gov These findings underscore the potential of the benzimidazole scaffold in developing new anthelmintic agents to combat parasitic infections.

Anticancer and Antiproliferative Activity (In Vitro Cell Line Studies)

The benzimidazole core is recognized as a valuable scaffold in the design of anticancer agents due to its structural similarity to biological nucleotides and its presence in numerous clinically used drugs. jksus.orgresearchgate.net Derivatives of this heterocyclic compound have shown significant potential in cancer therapy by targeting various mechanisms. nih.govnih.gov

A broad range of benzimidazole derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. These compounds have demonstrated significant antiproliferative activity against breast cancer (MCF-7), lung cancer (A-549), and various leukemia cell lines. jksus.orgresearchgate.netd-nb.info

For example, certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives were investigated for their effects on imatinib-sensitive (K562S) and imatinib-resistant (K562R) chronic myeloid leukemia (CML) cells. nih.gov The results indicated that these compounds triggered cytotoxicity in both cell lines, highlighting their potential to overcome drug resistance. nih.gov Another study reported a novel benzimidazole derivative, se-182, which exhibited potent cytotoxic effects against HepG2 (liver), A549 (lung), MCF-7 (breast), and DLD-1 (colon) cancer cell lines, with IC₅₀ values of 15.58 µM and 15.80 µM against HepG2 and A549, respectively. jksus.org The versatility of the benzimidazole scaffold allows for structural modifications that can enhance potency and selectivity against different types of cancer. nih.govresearchgate.net

Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | IC₅₀ Values (µM) | Reference |

|---|---|---|---|---|

| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives | K562S, K562R | Cytotoxicity, Apoptosis Induction | Not specified | nih.gov |

| se-182 | HepG2, A549, MCF-7, DLD-1 | Cytotoxicity | 15.58 (HepG2), 15.80 (A549) | jksus.org |

| 1,2,5-trisubstituted benzimidazole derivatives | Leukemia, Melanoma, Lung Cancer | High Potency | GI₅₀: 0.167 - 7.59 | d-nb.info |

This table is interactive and can be sorted by column.

The anticancer effects of benzimidazole derivatives are often mediated through the induction of apoptosis, a programmed cell death pathway. nih.gov Studies have shown that these compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. nih.govmdpi.com For instance, certain derivatives induced apoptosis in leukemia cells by increasing the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and -8) while decreasing the anti-apoptotic protein Bcl-2. nih.gov The activation of caspase-3/7 has been confirmed via flow cytometry in K562S and K562R leukemia cells treated with benzimidazole derivatives. nih.gov

A significant challenge in cancer chemotherapy is multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). nih.gov Research has revealed that some benzimidazole derivatives can modulate P-gp activity. In imatinib-resistant K562R cells, which overexpress P-gp, specific benzimidazole derivatives were found to inhibit the pump's activity. nih.gov This was demonstrated through rhodamine 123 staining assays, suggesting that these compounds could act as chemosensitizers, reversing drug resistance and restoring the efficacy of conventional anticancer drugs. nih.gov This dual action—inducing apoptosis and inhibiting P-gp—makes these derivatives particularly promising for treating resistant cancers. nih.gov

Antiviral Activity (e.g., In Vitro against SARS-CoV-2 Spike Protein, HSV, RSV, α-glucosidase inhibition)

The benzimidazole scaffold has been a source of potent antiviral agents. A study evaluating 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles found that many of these compounds exhibited powerful in vitro activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. nih.gov The same study also reported moderate activity against other viruses, including Herpes Simplex Virus type 1 (HSV-1), Coxsackie Virus B2 (CVB2), and Yellow Fever Virus (YFV). nih.gov

In the context of the recent pandemic, computational studies have repurposed existing imidazole (B134444) and benzimidazole-based drugs to assess their potential against SARS-CoV-2. nih.gov These in silico analyses explored the binding affinity of compounds like flubendazole (B1672859) and mebendazole (B1676124) to the spike glycoproteins of SARS-CoV-2 variants, suggesting that the benzimidazole structure could serve as a basis for developing inhibitors. nih.gov While direct experimental data on this compound against the SARS-CoV-2 spike protein is not specified, the broad antiviral profile of its parent structure highlights its potential. nih.govnih.govresearchgate.netmdpi.com

Other Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Dipeptidyl Peptidase-4, Soybean Lipoxygenase, Aldose Reductase, AIKRC, Phospholipase A2)

Benzimidazole derivatives have been identified as inhibitors of several key enzymes implicated in metabolic diseases. A series of these compounds were evaluated for their ability to inhibit dipeptidyl peptidase-4 (DPP-4) and xanthine oxidase (XO), two enzymes relevant to type 2 diabetes and hyperuricemia. torlakinstitut.comnih.gov

One study identified a 1,3-disubstituted-benzimidazole-2-imine and a 1,3-thiazolo[3,2-a]benzimidazolone derivative as effective dual inhibitors of both DPP-4 and XO, with IC₅₀ values under 200 µM. nih.gov These compounds represent a non-purine scaffold with the potential for dual therapeutic action. torlakinstitut.comnih.gov Kinetic studies of other inhibitors have shown that they can act via a mixed-type inhibition mechanism against xanthine oxidase. semanticscholar.org The ability of certain amino acids and dipeptides to inhibit both enzymes further underscores the potential for developing multifunctional inhibitors based on these core structures. nih.gov

Table 2: Enzyme Inhibition Profile of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Inhibition | IC₅₀ Values | Reference |

|---|---|---|---|---|

| 1,3-disubstituted-benzimidazole-2-imines | DPP-4, Xanthine Oxidase | Dual Inhibition | < 200 µM | torlakinstitut.comnih.gov |

| 1,3-thiazolo[3,2-a]benzimidazolones | DPP-4, Xanthine Oxidase | Dual Inhibition | < 200 µM | nih.gov |

This table is interactive and can be sorted by column.

Coordination Chemistry and Applications in Materials Science Excluding Clinical/therapeutic

Metal Complexation Behavior

The coordination chemistry of benzimidazole (B57391) and its derivatives is extensive, with the imidazole (B134444) ring providing a key site for metal binding. The lone pair of electrons on the sp²-hybridized imine nitrogen atom (N3) makes it an excellent coordination site for a wide array of transition metals.

Ligand Properties and Coordination Modes with Transition Metals (e.g., Cu, Ni, Zn, Co, Pd)

1-(2-naphthylmethyl)-1H-benzimidazole is anticipated to act primarily as a monodentate ligand, coordinating to transition metal ions through the N3 atom of the benzimidazole ring. This is a well-established coordination mode for N-substituted benzimidazoles. jocpr.com The presence of the bulky 2-naphthylmethyl substituent at the N1 position sterically hinders this nitrogen from participating in coordination, thus favoring binding at the N3 position.

The coordination of N-substituted benzimidazole ligands with various transition metals like copper (Cu), nickel (Ni), zinc (Zn), cobalt (Co), and palladium (Pd) has been widely reported. nih.govmdpi.comijsra.netmdpi.com For instance, complexes of Cu(II) and Ni(II) with other N-monodentate benzimidazole ligands have been synthesized and characterized, typically resulting in tetrahedral or square planar geometries around the metal center. jocpr.com The general formula for such complexes is often [ML₂X₂], where M is the metal ion, L is the benzimidazole ligand, and X is an anion like a halide. researchgate.net

Table 1: Expected Coordination Behavior of this compound with Transition Metals

| Metal Ion | Expected Coordination Mode | Potential Complex Geometry |

| Cu(II) | Monodentate via N3 | Square Planar, Distorted Octahedral |

| Ni(II) | Monodentate via N3 | Tetrahedral, Square Planar |

| Zn(II) | Monodentate via N3 | Tetrahedral |

| Co(II) | Monodentate via N3 | Tetrahedral, Octahedral |

| Pd(II) | Monodentate via N3 | Square Planar |

This table is based on the known coordination chemistry of similar N-substituted benzimidazole ligands.

Influence of Complexation on Molecular Properties and Stability

The formation of a metal complex with this compound is expected to significantly alter its physical and chemical properties. Upon coordination, the electronic properties of the benzimidazole ring system are modified, which can be observed through spectroscopic techniques such as UV-Vis and NMR spectroscopy. ijsra.net

Spectroscopic Changes: The coordination of the N3 atom to a metal center typically results in a downfield shift of the adjacent C-H proton signals in the ¹H NMR spectrum and changes in the stretching frequencies of the C=N bond in the infrared (IR) spectrum. nih.gov For example, in copper complexes of other benzimidazole derivatives, new bands corresponding to the metal-nitrogen (M-N) bond appear in the far-IR region. nih.govijsra.net These spectral shifts provide direct evidence of coordination.

Catalytic Applications

Metal complexes derived from benzimidazole ligands are of great interest in catalysis due to their stability and the ease with which their steric and electronic properties can be tuned.

Organic Transformation Catalysis